![molecular formula C16H14BrNO5S B3035589 Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-93-1](/img/structure/B3035589.png)
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
説明
The compound of interest, Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various other thiazole derivatives that have been synthesized and studied for their chemical properties and potential applications.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thioureas with different dienophiles, such as dimethyl acetylenedicarboxylate. For example, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are structurally related to the compound of interest, was achieved through reactions of various pyridinium ylides with dimethyl acetylenedicarboxylate . These reactions typically yield moderate to good yields and can be conducted at room temperature or elevated temperatures. The resulting compounds can undergo further transformations, such as thermolysis, to yield thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed through physical and spectral inspections, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the structures of some thiazole derivatives were confirmed by X-ray crystallography after their synthesis from reactions involving pyridinium ylides . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, leading to the formation of new compounds with potentially interesting properties. For example, N-(p-bromophenyl)-N'-methylthiourea can react with acetylenedicarboxylic acid and its dimethyl ester to form thiazolidinone derivatives . These reactions can be further manipulated through hydrolysis to yield a mixture of products, which can be characterized by techniques such as X-ray crystallography and NMR studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiazole ring can affect the compound's electronic properties and conformational freedom, which in turn can influence its reactivity and interactions with other molecules . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state structure of these compounds, as evidenced by Hirshfeld surface analysis and DFT calculations . These properties are essential for understanding the behavior of thiazole derivatives in different environments and their potential applications in various fields.
科学的研究の応用
Synthesis and Structural Studies
Synthesis and Formation of Related Compounds : This compound is involved in the synthesis of various derivatives. For instance, Žugelj et al. (2009) explored transformations of dimethyl acetone-1,3-dicarboxylate, leading to thiazole-5-carboxylates, related to the compound (Žugelj et al., 2009).
Crystal Structures and Photophysical Properties : Petrovskii et al. (2017) investigated the synthesis, crystal structure, and photophysical properties of related compounds, which helps in understanding the behavior and potential applications of these types of molecules (Petrovskii et al., 2017).
Chemical Reactions and Mechanisms
- Cycloaddition Reactions : Sutcliffe et al. (2000) studied the cycloaddition to electron-deficient alkenes and alkynes involving pyrrolo[1,2-c]thiazole, demonstrating the compound's reactivity in chemical synthesis (Sutcliffe et al., 2000).
Biological Activity and Pharmaceutical Research
- Evaluation of Antileukemic Activity : Ladurée et al. (1989) synthesized and evaluated the antileukemic activity of pyrrolo[1,2-c]thiazole derivatives, indicating the compound's relevance in pharmaceutical research (Ladurée et al., 1989).
Conformational Studies and Computational Methods
Conformational Behavior and Computational Analysis : Kaczor et al. (2006) investigated the structure of related compounds in different states, providing insights into the conformational behavior which is crucial for understanding the compound's properties (Kaczor et al., 2006).
Molecular Docking and Antimicrobial Agents : Khidre and Radini (2021) conducted synthesis, docking studies, and assessment of novel thiazole derivatives incorporating pyridine moiety as antimicrobial agents, illustrating the compound's potential in drug development (Khidre & Radini, 2021).
作用機序
Target of Action
Thiazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacological effects, suggesting they may have favorable adme properties .
Action Environment
The pharmacological effects of thiazole derivatives are known to be influenced by various factors .
生化学分析
Biochemical Properties
Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it exhibits strong binding affinity and inhibitory effects . This interaction is crucial for its antileishmanial activity, as it disrupts the enzyme’s function, leading to the inhibition of parasite growth. Additionally, the compound’s interaction with Plasmodium falciparum enzymes contributes to its antimalarial properties .
Cellular Effects
This compound has been observed to affect various cellular processes. In Leishmania aethiopica, it exhibits potent antipromastigote activity, significantly reducing the parasite’s viability . In Plasmodium berghei-infected mice, the compound demonstrates substantial suppression of parasitemia, indicating its effectiveness in controlling malaria infection . The compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced parasite proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key enzymes and proteins. The compound binds to the active site of Lm-PTR1, forming strong hydrophobic interactions with catalytic residues such as histidine 241 . This binding inhibits the enzyme’s activity, disrupting the folate metabolism pathway essential for parasite survival. Additionally, the compound’s interaction with Plasmodium enzymes leads to the inhibition of critical metabolic processes, contributing to its antimalarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the compound’s antiparasitic effects persist over time, with sustained inhibition of parasite growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for achieving maximum therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to folate metabolism in parasites . The compound interacts with enzymes such as Lm-PTR1, inhibiting their activity and disrupting the synthesis of essential metabolites . This inhibition leads to reduced metabolic flux and altered levels of key metabolites, contributing to the compound’s antiparasitic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is influenced by its physicochemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and organelles, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target enzymes and proteins .
特性
IUPAC Name |
dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJCWWPCROEUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114337 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337920-93-1 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337920-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-bromophenyl)-, 6,7-dimethyl ester, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



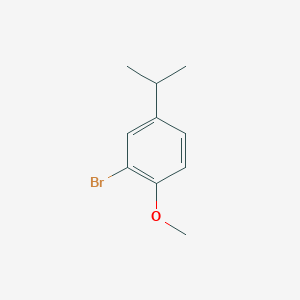
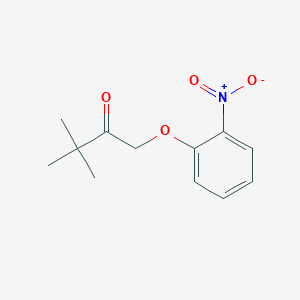
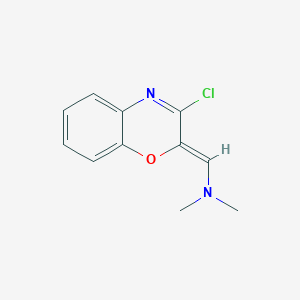
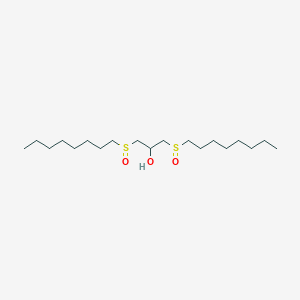
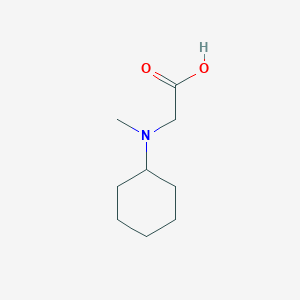

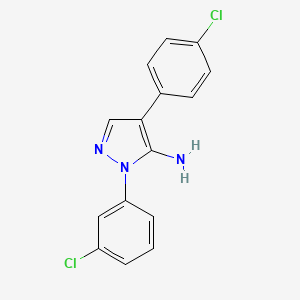

![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)
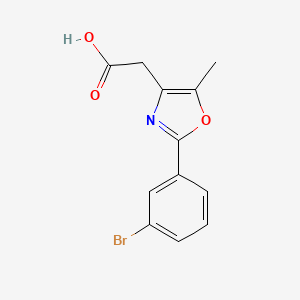
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)
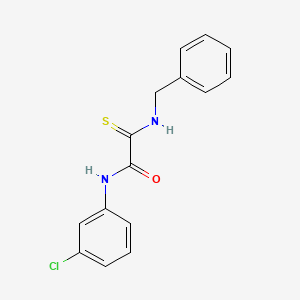
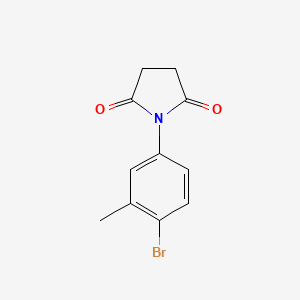
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)